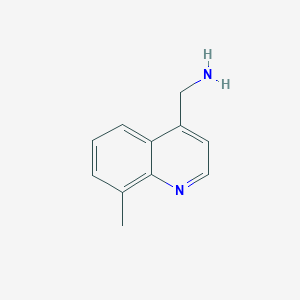

(8-Methylquinolin-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(8-methylquinolin-4-yl)methanamine |

InChI |

InChI=1S/C11H12N2/c1-8-3-2-4-10-9(7-12)5-6-13-11(8)10/h2-6H,7,12H2,1H3 |

InChI Key |

ICTIGETYLJGRLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)CN |

Origin of Product |

United States |

Catalytic Applications of 8 Methylquinolin 4 Yl Methanamine Derivatives in Organic Transformations

Organocatalytic Roles of Amines Derived from Quinolines

Amines are fundamental in organocatalysis, capable of acting as Lewis bases, Brønsted bases, or forming nucleophilic enamines and electrophilic iminium ions as reaction intermediates. Quinoline-based amines combine the catalytic activity of the amino group with the distinct structural and electronic features of the quinoline (B57606) ring system. This synergy allows for the design of catalysts with tailored reactivity and selectivity for complex chemical reactions. nih.govresearchgate.net

Design and Synthesis of Heterogeneous Quinolylmethanamine-Based Catalysts

Heterogeneous catalysts are highly valued in sustainable chemistry because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.orgresearchgate.net Derivatives of (8-Methylquinolin-4-yl)methanamine can be anchored to solid supports to create robust and reusable catalytic systems. The design of such catalysts involves selecting a suitable support and a stable linkage strategy. rsc.org

Polystyrene resins, particularly those cross-linked with divinylbenzene, are common supports for catalyst immobilization due to their chemical inertness, mechanical stability, and ready availability in various functionalized forms. mdpi.comrsc.org A standard method involves using chloromethylated polystyrene (Merrifield resin), where the chloromethyl groups serve as electrophilic sites for covalent attachment of the catalyst. nih.govresearchgate.net

For a derivative of this compound, the primary amine can act as a nucleophile, displacing the chloride on the resin to form a stable secondary amine linkage. Alternatively, if a chiral primary amine catalyst derived from an amino acid is desired, aminomethylated polystyrene can be used. In this approach, the resin's amino group forms an amide bond with the carboxylic acid moiety of the catalyst precursor. nih.govnih.gov The porous nature of these gel-type or macroporous resins allows reagents to diffuse and access the catalytically active sites within the polymer matrix. mdpi.com

The choice of linkage chemistry is critical for the stability and activity of the immobilized catalyst. Covalent bonds ensure that the catalyst does not leach into the reaction medium.

Amide Bonds: Amide linkages are particularly robust and are frequently used. For instance, a this compound derivative functionalized with a carboxylic acid could be coupled to an aminomethylated polystyrene resin using standard peptide coupling reagents. Conversely, the primary amine of the parent compound can form an amide bond with a resin that has been functionalized with carboxylic acid groups. acs.orgresearchgate.net

Ether Bonds: To form an ether linkage, the quinoline moiety would need to be functionalized with a hydroxyl group. This group could then react with a chloromethylated resin under basic conditions to form a stable ether bond.

Ester Bonds: Ester linkages can be formed between a hydroxyl-functionalized quinoline derivative and a carboxyl-functionalized resin, or vice-versa. However, ester bonds are susceptible to hydrolysis, especially under acidic or basic reaction conditions, which might limit their application compared to more stable ether or amide bonds.

Asymmetric Catalysis Mediated by Chiral Quinolylmethanamine Structures

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a cornerstone of modern medicinal and materials chemistry. researchgate.net Chiral amines are a major class of organocatalysts for these transformations. By introducing chirality to the this compound scaffold, it is possible to create catalysts that control the stereochemical outcome of a reaction. Chirality can be introduced by using a chiral building block during the synthesis or by attaching a chiral auxiliary to the methanamine nitrogen.

The nih.goviwaponline.com-Wittig rearrangement is a powerful carbon-carbon bond-forming reaction that transforms allylic ethers into homoallylic alcohols. nih.gov The development of an asymmetric variant of this reaction is of great interest for producing enantiomerically enriched alcohols. thieme-connect.de Research has shown that primary amines derived from chiral amino acids and immobilized on polystyrene supports can effectively catalyze the asymmetric nih.goviwaponline.com-Wittig rearrangement of substrates like allyl-substituted cyclohexanone (B45756) derivatives. nih.govresearchgate.netnih.gov

In this process, the chiral primary amine catalyst reacts with the ketone to form a chiral enamine intermediate. This intermediate then undergoes the nih.goviwaponline.com-sigmatropic rearrangement, with the catalyst's chiral environment directing the approach of the reacting groups to favor the formation of one diastereomer and one enantiomer of the product. nih.govresearchgate.net By using a heterogeneous catalyst, issues such as product epimerization, which can occur with homogeneous catalysts, are often minimized. nih.govnih.gov

| Catalyst | Support | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Polystyrene-Supported Phenylalanine-derived amine | Aminomethylated Polystyrene | 95 | 94:6 | 92 | nih.govresearchgate.net |

| Polystyrene-Supported tert-Leucine-derived amine | Aminomethylated Polystyrene | 98 | 95:5 | 95 | nih.govresearchgate.net |

| Polystyrene-Supported Valine-derived amine | Chloromethylated Polystyrene | 89 | 92:8 | 88 | nih.gov |

A major advantage of using heterogenized catalysts, such as quinolylmethanamine derivatives on polystyrene, is the potential for recovery and reuse. rsc.orgnih.gov After the reaction is complete, the solid catalyst can be separated by simple filtration, washed, and used in subsequent reaction cycles. researchgate.net

The stability and long-term performance of the catalyst are critical. Studies on polystyrene-supported primary amine catalysts have shown that their reusability can be influenced by the deactivation of active sites. nih.govnih.gov One crucial factor is the presence of unreacted functional groups on the polymer support (e.g., remaining chloromethyl or amino groups). These sites can participate in side reactions that lead to catalyst deactivation. A process known as "end-capping," where these residual sites are blocked with an unreactive chemical group (like an acyl group for amines), has been shown to be pivotal for achieving excellent recyclability. nih.govresearchgate.net With an effective end-capping strategy, catalysts can be reused for multiple cycles with only a marginal decrease in activity and selectivity. nih.govresearchgate.net In some cases, spent catalysts can be regenerated by washing or calcination to restore their catalytic activity. nih.govscirp.org

| Cycle | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 1 | 24 | 98 | 95 | nih.govresearchgate.net |

| 2 | 24 | 97 | 95 | nih.govresearchgate.net |

| 3 | 30 | 98 | 94 | nih.govresearchgate.net |

| 4 | 36 | 96 | 94 | nih.govresearchgate.net |

| 5 | 48 | 95 | 93 | nih.govresearchgate.net |

| 6 | 48 | 93 | 93 | nih.govresearchgate.net |

Transition Metal Complexation and Coordination Catalysis

The catalytic utility of this compound derivatives is rooted in their ability to form stable and reactive complexes with transition metals. The quinoline nitrogen and the exocyclic aminomethyl nitrogen act as a bidentate chelating system, which is a common feature in ligands designed for catalysis. nih.gov This chelation enhances the stability of the metal complex and can influence the electronic properties and coordination geometry of the metal center, which are critical factors in catalytic cycles.

The presence of the chelating nitrogen atom in the quinoline ring enables the formation of cyclometalated complexes with a variety of transition metals, which is a key step in many catalytic C-H functionalization reactions. nih.govresearchgate.net While much of the research has focused on 8-methylquinoline (B175542) as a substrate, the principles of its coordination to metals are directly applicable to its derivatives acting as ligands. The coordination of the this compound framework to a metal center creates a catalytically active species capable of participating in a range of organic transformations.

Ligand Design and Properties of Quinolylmethanamine Analogues

The design of ligands is crucial for controlling the reactivity and selectivity of a metal catalyst. In analogues of this compound, the key structural features are the bidentate N,N-coordination motif and the specific substitution pattern on the quinoline ring.

Coordination Mode : Similar to the well-studied (8-amino)quinoline ligand, which binds in a bidentate fashion through its two nitrogen atoms, this compound is expected to form a six-membered chelate ring with a metal center. nih.gov This differs from the five-membered ring formed by (8-amino)quinoline, and this variation in ring size can significantly impact the stability, geometry, and catalytic behavior of the resulting metal complex.

Electronic and Steric Effects : The methyl group at the C8 position exerts both steric and electronic effects. Its steric bulk can influence the accessibility of the metal center, potentially favoring certain substrates or reaction pathways. Electronically, as a weak electron-donating group, it can modulate the electron density at the quinoline nitrogen and, by extension, the coordinated metal center.

Ligand Tunability : The aminomethyl side chain offers a site for modification. N-substitution on the amine can create a library of related ligands with finely tuned steric and electronic properties, allowing for the optimization of a catalyst for a specific reaction. This modular approach is a cornerstone of modern catalyst development. mdpi.com

Table 1: Comparison of Quinolylmethanamine Analogues and Related Ligands

| Ligand Feature | This compound (putative) | (8-Amino)quinoline | 8-Hydroxyquinoline (B1678124) |

| Donor Atoms | N,N | N,N | N,O |

| Chelate Ring Size | 6-membered | 5-membered | 5-membered |

| Key Properties | Flexible bidentate ligand, tunable amine group. | Rigid bidentate ligand, well-studied in catalysis. | Strong chelator, forms stable complexes, used in heterogeneous catalysis. nih.gov |

| Potential Applications | C-H Functionalization, Redox Catalysis, Hydrogenation. | Asymmetric Catalysis, C-H Activation. nih.gov | Oxidation Catalysis, Heterogeneous Systems. rsc.orgresearchgate.net |

Application in Homogeneous and Heterogeneous Catalytic Systems

Derivatives of this compound are adaptable to both homogeneous and heterogeneous catalytic setups, broadening their potential utility.

Homogeneous Catalysis : In homogeneous systems, the metal complex of the quinoline-based ligand is soluble in the reaction medium. researchgate.netunistra.fr This typically allows for milder reaction conditions and higher selectivity due to the well-defined nature of the catalytic species. Quinoline-based ligands have been employed in various homogeneous reactions, including transfer hydrogenation of ketones and the hydrogenation of N-heteroarenes. nih.govresearchgate.net For instance, ruthenium complexes have been shown to be effective in such transformations, and the stability of quinolin-8-ylmethanamine (B184975) structures within catalytic cycles for amidation reactions highlights their suitability for homogeneous catalysis. researchgate.net

Heterogeneous Catalysis : For applications requiring catalyst recyclability and simplified product purification, the ligand can be immobilized onto a solid support. mdpi.com A common strategy involves anchoring the organic ligand to materials like silica, polymers, or heteropoly acids. For example, 8-hydroxy-2-methylquinoline has been successfully used to modify a Keggin-structured heteropoly acid (H₄SiW₁₂O₄₀), creating a robust and reusable heterogeneous catalyst for ketalization reactions. rsc.orgresearchgate.net The aminomethyl group of this compound provides a convenient handle for similar covalent grafting to a solid support, enabling its use in fixed-bed reactors or for easy separation from the reaction mixture.

Metal-Catalyzed Redox and C-H Functionalization Reactions

The most significant catalytic applications for derivatives of this compound lie in redox reactions and C-H functionalization, leveraging the electronic properties of the quinoline ring and the directing-group potential of its nitrogen atom.

C-H Functionalization : The C-H activation of the methyl group at the C8 position of 8-methylquinoline is a well-documented transformation, serving as a model for the potential reactivity of complexes involving this compound ligands. nih.gov The quinoline nitrogen acts as an effective directing group, facilitating the selective activation of the otherwise inert C(sp³)–H bonds of the adjacent methyl group by transition metals like rhodium, ruthenium, and palladium. researchgate.net This strategy has been used to achieve a variety of transformations, including amidation, arylation, and carbonylation at the C8-methyl position. researchgate.netresearchgate.net For example, Rh(III)-catalyzed amidation of 8-methylquinolines with N-hydroxyphthalimides and Ru(II)-catalyzed reactions with azides furnish the corresponding quinolin-8-ylmethanamine derivatives in good yields. researchgate.netresearchgate.net

Table 2: Examples of Metal-Catalyzed C-H Functionalization of 8-Methylquinoline

| Catalyst / Reagents | Reaction Type | Product Yield | Reference |

| [RhCp*Cl₂]₂, AgSbF₆ | Amidation with N-hydroxyphthalimides | Excellent | researchgate.net |

| [(p-cymene)RuCl₂]₂, AgSbF₆ | Amidation with Azides | Good | researchgate.net |

| Pd(OAc)₂, Mo(CO)₆ | Alkoxycarbonylation with Alcohols | Wide Range | researchgate.net |

| [Rh(III)], Organoboron Reagents | Mono- and Diarylation | Good to Excellent | researchgate.net |

Redox Catalysis : Bidentate N-ligands play a crucial role in redox catalysis by stabilizing multiple oxidation states of the metal center, which is often required for the catalytic cycle. nih.gov Quinoline derivatives, in particular, can participate in electron transfer processes. Copper complexes with various quinoline ligands have been shown to act as effective catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the enzyme catechol oxidase. mdpi.comscilit.com The rate of these reactions is highly dependent on the chemical structure of the quinoline ligand and the counter-ion of the copper salt, demonstrating that the ligand plays a key role in modulating the redox potential and activity of the metal center. mdpi.com The combination of a redox-active metal with a non-innocent quinoline-based ligand can lead to complexes with extended redox capabilities, suitable for a range of oxidative and reductive transformations. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies for Quinolylmethanamine Analysis

Structural Elucidation and Purity Assessment Techniques

The unequivocal identification and purity verification of newly synthesized or isolated batches of (8-Methylquinolin-4-yl)methanamine rely on a combination of spectroscopic and analytical methods. These techniques provide detailed information about the molecule's atomic connectivity, molecular weight, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methylene (B1212753) protons of the methanamine group, the amine protons, and the methyl group protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be characteristic of the 8-methyl and 4-aminomethyl substitution pattern on the quinoline core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electron-donating methyl group and the electron-withdrawing aminomethyl substituent.

Advanced 2D NMR Techniques: For an unambiguous assignment of all proton and carbon signals, especially for complex spin systems in the aromatic region, advanced two-dimensional (2D) NMR experiments are employed. These include:

Correlation Spectroscopy (COSY): To establish ¹H-¹H coupling correlations.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded ¹H and ¹³C atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for confirming the connectivity of the substituents to the quinoline ring. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, which can help in confirming the conformation of the molecule.

A combination of these NMR techniques allows for the complete and unambiguous assignment of the chemical structure of this compound. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (at C8) | ~2.8 | ~18 |

| CH₂ (methanamine) | ~4.0 | ~45 |

| NH₂ | Variable (broad singlet) | - |

| Aromatic CHs | 7.0 - 9.0 | 120 - 150 |

| Quaternary Cs | - | 120 - 160 |

Note: These are predicted values and may differ from experimental results. The exact chemical shifts are dependent on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂N₂), the exact mass is 172.1000 Da.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion with high accuracy. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for aromatic amines include the loss of small neutral molecules and cleavage of bonds adjacent to the amine group (α-cleavage). nih.gov

Expected Fragmentation Pattern: Upon ionization in the mass spectrometer, this compound is expected to undergo fragmentation. Key fragmentation pathways would likely involve:

Loss of an amino group (NH₂): Leading to a fragment ion at m/z 156.

Loss of a methanamine radical (•CH₂NH₂): Resulting in a fragment ion corresponding to the 8-methylquinoline (B175542) cation at m/z 143.

Cleavage of the C-C bond between the quinoline ring and the methanamine group: This α-cleavage is characteristic of amines and would also lead to the 8-methylquinoline cation at m/z 143. nih.gov

Loss of a methyl radical (•CH₃): From the molecular ion, leading to a fragment at m/z 157.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Significance |

| 172 | [M]⁺ | Molecular Ion |

| 157 | [M - CH₃]⁺ | Loss of methyl group |

| 156 | [M - NH₂]⁺ | Loss of amino group |

| 143 | [M - CH₂NH₂]⁺ | Loss of methanamine radical |

Note: The relative intensities of these fragments will depend on the ionization technique and energy used.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Expected Characteristic IR Absorption Bands:

N-H stretching: The primary amine group (-NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching (aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds on the quinoline ring.

C-H stretching (aliphatic): The methyl and methylene groups will show C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

C=N and C=C stretching: The quinoline ring system will have a series of characteristic stretching vibrations in the 1450-1620 cm⁻¹ region.

N-H bending: The bending vibration of the primary amine can be observed around 1590-1650 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond is expected in the 1000-1250 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1450 - 1620 |

| Aliphatic Groups (CH₃, CH₂) | C-H Stretch | 2850 - 2960 |

| Amine | C-N Stretch | 1000 - 1250 |

Note: These are general ranges and the exact positions and intensities of the peaks can provide a unique fingerprint for the compound.

Elemental analysis is a fundamental technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₁H₁₂N₂), the theoretical elemental composition can be calculated. man.ac.ukchemaxon.comquora.com Experimental values obtained from a synthesized sample should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the purity of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₂N₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 76.70 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.03 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.27 |

| Total | 172.231 | 100.00 |

In the context of heterogeneous catalysis, where this compound might be immobilized on a support material, elemental analysis is also crucial for determining the loading of the compound on the catalyst. By analyzing the nitrogen content of the catalyst, the amount of the quinoline-based ligand can be quantified.

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the purification and analysis of this compound, as well as for monitoring its reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be effective. chromatographyonline.comoup.comthermofisher.comnih.govwaters.com

Stationary Phase: A C18 column is a common choice for separating aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a gradient elution mode would allow for the efficient separation of the target compound from impurities or reactants.

Detection: A Diode Array Detector (DAD) or a UV detector can be used, set at a wavelength where the quinoline chromophore has strong absorbance. For higher sensitivity and selectivity, a mass spectrometer can be coupled to the HPLC system (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.goviu.edugcms.cznih.govsigmaaldrich.com

Derivatization: The primary amine group of this compound can be derivatized with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form less polar and more volatile derivatives. iu.edu

GC Conditions: A non-polar or medium-polarity capillary column would be suitable for separating the derivatized analyte. The temperature program would be optimized to ensure good resolution and peak shape.

Detection: A mass spectrometer is the ideal detector for GC as it provides both quantitative data and structural information from the mass spectrum of the derivatized compound.

Surface and Solid-State Characterization for Heterogeneous Catalysts

When this compound is used as a ligand or modifier in heterogeneous catalysis, understanding its interaction with the catalyst surface is paramount. Surface-sensitive techniques provide insights into the chemical state of the adsorbed species and the nature of the active sites.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for probing the elemental composition and chemical states of the surface of a material. For a catalyst containing this compound, XPS can provide information on:

Nitrogen (N 1s): The binding energy of the N 1s core level can distinguish between the nitrogen in the quinoline ring and the nitrogen in the amine group. It can also indicate coordination of the nitrogen atoms to metal centers on the catalyst surface, which typically results in a shift in binding energy. researchgate.netresearchgate.nettudelft.nlthermofisher.com

Other elements: XPS can also be used to analyze the chemical state of the metal active sites and the support material.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography and morphology of solid materials at high resolution. researchgate.net It is widely used in materials science to study crystal growth, surface features, and the structure of micro- and nanomaterials. researchgate.net However, a review of published scientific literature reveals no studies that have utilized SEM to analyze the morphology of this compound. Research on the morphological analysis of quinoline derivatives often pertains to their effects on biological samples, such as observing changes in cancer cells, rather than characterizing the compound itself. nih.gov

Spectroscopic Techniques for Metal-Complex Characterization

The formation of metal complexes with quinoline derivatives is a significant area of research, largely due to the chelating properties of the quinoline scaffold, which can bind to metal ions through its nitrogen and often a secondary donor atom like oxygen or another nitrogen. nih.govscirp.orgnih.gov Spectroscopic techniques such as UV-Visible and Electron Paramagnetic Resonance are crucial for elucidating the structure and electronic properties of these complexes. acs.orgresearchgate.net However, there are no available studies detailing the synthesis and spectroscopic characterization of metal complexes formed specifically with this compound as a ligand.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule and its metal complexes. For quinoline-based metal complexes, UV-Vis spectra typically reveal information about intra-ligand (π–π*) transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) bands. acs.orgresearchgate.netnih.gov In the case of d-block metal complexes, faint d–d transition bands may also be observed. acs.org The position and intensity of these absorption bands are sensitive to the metal ion, the coordination geometry, and the substituents on the quinoline ligand. nih.gov Despite the common application of this technique, no UV-Vis absorption data for metal complexes of this compound have been published.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying chemical species that have unpaired electrons, such as paramagnetic metal ions (e.g., Cu(II), Mn(II), Cr(III)) and organic radicals. mdpi.comsci-hub.se When a quinoline derivative forms a complex with a paramagnetic metal like Cu(II), EPR spectroscopy provides detailed information about the coordination environment of the metal ion. sci-hub.se The analysis of the EPR spectrum allows for the determination of the principal values of the g-tensor (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥), which can distinguish between different coordination geometries (e.g., square planar vs. trigonal bipyramidal). sci-hub.seethz.ch While extensive EPR data exists for complexes of other quinoline ligands like 8-hydroxyquinoline (B1678124) and various Schiff bases, no such studies have been reported for complexes involving this compound. researchgate.netresearchgate.netresearchgate.net

Emerging Research Frontiers and Future Perspectives for Quinolylmethanamine Chemistry

Advancements in Sustainable Synthesis of Quinolylmethanamines

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often require harsh conditions and generate significant waste. tandfonline.com Recognizing these limitations, the field is moving towards more sustainable and green synthetic strategies. These modern approaches prioritize energy efficiency, reduction of hazardous substances, and the use of renewable resources.

Recent advancements include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields for compounds like 4-aminoquinolines. mdpi.com One-pot tandem reactions are also gaining prominence; for instance, a method has been developed for the regiospecific functionalization at the C-2 position of 8-methylquinolines followed by selective hydrogenation in a single process. tandfonline.comtandfonline.com Such procedures are highly efficient as they minimize the need for intermediate purification steps, thereby saving time, solvents, and energy. tandfonline.com Furthermore, researchers are exploring the use of greener solvents and inexpensive, readily available reagents to reduce the environmental impact and cost of synthesis. nih.govchemrxiv.org

Interactive Table: Sustainable Synthesis Approaches for Quinolylmethanamines

| Method | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid reaction times, increased yields, often solvent-free. | mdpi.com |

| One-Pot Tandem Reactions | Multiple reaction steps occur in a single reaction vessel. | High efficiency, reduced waste, saves time and resources. | tandfonline.comtandfonline.com |

| Catalysis in Green Solvents | Reactions performed in environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact. | mdpi.com |

| Use of Inexpensive Reagents | Employing low-cost and abundant starting materials and catalysts. | Improved cost-effectiveness and accessibility. | nih.govchemrxiv.org |

Development of Novel Catalytic Systems Based on Quinolylmethanamine Scaffolds

The unique structural and electronic properties of the quinoline nucleus, particularly when functionalized, make it an excellent scaffold for developing new catalysts. The nitrogen atom in the quinoline ring can act as a chelating agent, facilitating the formation of stable and reactive complexes with various transition metals. nih.gov

A significant area of research is the transition metal-catalyzed C-H activation and functionalization of 8-methylquinolines. nih.gov For example, ruthenium(II)-catalyzed amidation of the methyl group on 8-methylquinoline (B175542) with azides provides a direct route to quinolin-8-ylmethanamine (B184975) derivatives. researchgate.net This method is atom-economical and avoids the need for pre-functionalization of the starting material. researchgate.net Similarly, rhodium(III) complexes have been used to catalyze the amidation and alkenylation of 8-methylquinolines via C(sp³)–H bond activation. researchgate.net Beyond being substrates, these molecules can also form the basis of the catalyst itself, such as 8-methylquinoline palladacycles, which have proven to be stable and efficient catalysts for carbon-carbon bond formation. acs.org

Interactive Table: Catalytic Systems Involving Quinolylmethanamine Scaffolds

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| [(p-cymene)RuCl2]2 | C(sp3)-H Amidation | 8-Methylquinoline | Quinolin-8-ylmethanamine derivative | researchgate.net |

| Rhodium(III) Complex | C(sp3)-H Amidation/Alkenylation | 8-Methylquinoline | Functionalized quinolin-8-ylmethanamine | researchgate.net |

| 8-Methylquinoline Palladacycles | Carbon-Carbon Bond Formation | Various | Cross-coupled products | acs.org |

| Nickel Catalyst | Hydrogenation / Nucleophilic Substitution | 8-Methylquinoline derivative | 8-Methyltetrahydroquinoline derivative | tandfonline.comtandfonline.com |

Deepening Mechanistic Understanding through Integrated Experimental and Theoretical Studies

To design more efficient and selective reactions, a deep understanding of the underlying reaction mechanisms is crucial. Modern chemical research integrates experimental techniques with computational studies to elucidate complex reaction pathways.

For instance, in the Ru(II)-catalyzed amidation of 8-methylquinolines, kinetic isotope effect (KIE) experiments were performed, which suggested that the cleavage of the methyl C–H bond is likely involved in the rate-determining step of the reaction. researchgate.net Such experimental data, when combined with computational analysis like Density Functional Theory (DFT), can provide a detailed picture of the transition states and intermediates involved. nih.gov These integrated studies have been instrumental in understanding the C-H activation process, the role of the catalyst, and the factors controlling regioselectivity. researchgate.netresearchgate.net Computational methods are also used to analyze the structural, electronic, and physicochemical properties of new derivatives, helping to predict their reactivity and potential applications. nih.gov

Exploration of Expanded Chemical Space for Quinolylmethanamine Derivatives

Expanding the chemical space of quinolylmethanamine derivatives is a major goal for discovering new materials and molecules with novel properties. By systematically modifying the core structure of (8-Methylquinolin-4-yl)methanamine, researchers can fine-tune its electronic, steric, and physicochemical properties. This involves introducing various functional groups at different positions on the quinoline ring or on the methanamine side chain.

The synthesis of a wide array of derivatives, including isomers like (8-Methylquinolin-5-yl)methanamine, demonstrates this active exploration. synblock.com The creation of hybrid molecules, where the quinoline scaffold is combined with other chemical motifs, is a promising strategy for developing compounds with enhanced or entirely new functionalities. nih.govnih.gov For example, 8-hydroxyquinoline (B1678124) derivatives have been synthesized and evaluated for various biological activities, showcasing the versatility of the quinoline core. nih.govmdpi.comnih.gov This exploration is often guided by structure-activity relationship (SAR) studies, which correlate chemical structure with function, thereby accelerating the discovery process. The development of bioisosteres for scaffolds like 8-hydroxyquinoline is another advanced strategy to create novel metal-binding pharmacophores with potentially improved properties for applications in metalloenzyme inhibition. nih.gov

Q & A

Q. What synthetic methodologies are recommended for (8-Methylquinolin-4-yl)methanamine, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclization of substituted aniline precursors with aldehydes or ketones under acidic conditions. For example, using polyphosphoric acid (PPA) as a catalyst at 110°C in a polar aprotic solvent (e.g., DMF) can promote cyclization. Optimization involves adjusting temperature (80–140°C), catalyst loading (5–20 mol%), and reaction time (6–24 hours). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Key Optimization Parameters :

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 80–140 | 110 | Maximizes cyclization efficiency |

| Catalyst Loading | 5–20 mol% | 15 mol% | Reduces side reactions |

| Reaction Time (h) | 6–24 | 18 | Balances completion vs. degradation |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires:

- ¹H/¹³C NMR : Identifies functional groups (e.g., methyl at δ 2.5–2.7 ppm, quinoline protons at δ 7.8–8.5 ppm) .

- HRMS : Validates molecular weight (172.23 g/mol for C₁₁H₁₂N₂) .

- X-ray crystallography : Resolves absolute configuration using SHELX for structure refinement. R-factor thresholds (<5%) and electron density maps validate accuracy .

Q. What stability considerations are critical for storing this compound?

Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation. Stability tests indicate decomposition <5% over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurities. Strategies include:

- Comparative dose-response assays : Standardize IC₅₀ measurements using shared reference compounds.

- Purity validation : HPLC (≥98% purity) and elemental analysis to rule out batch variability .

- Target specificity profiling : Use kinase panels or proteomics to identify off-target effects .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Molecular docking (AutoDock Vina) : Predicts binding modes to enzymes (e.g., kinases). Validate with experimental IC₅₀ correlations.

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models : Relate substituent effects (e.g., 8-methyl group) to activity using Hammett constants .

Q. How can selectivity for specific enzymes be enhanced through structural modifications?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the quinoline 2-position to modulate π-π stacking.

- Steric hindrance : Add bulky groups (e.g., cyclobutyl) to reduce off-target binding. SAR studies show a 3-fold selectivity increase for kinase inhibitors via 2-fluoro substitution .

Q. What strategies address low yields in multi-step synthesis of derivatives?

- Catalyst screening : Pd/C or Ni catalysts improve cross-coupling efficiency (e.g., Suzuki reactions).

- Solvent optimization : Switch from DMF to THF for better intermediate solubility.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Q. How is crystallographic data validated for this compound?

- SHELX refinement : Achieve R₁ < 5% and wR₂ < 10% for high-confidence models.

- ORTEP validation : Analyze thermal ellipsoids for anisotropic displacement errors.

- Cross-validation : Match crystallographic bond lengths/angles with DFT-optimized structures .

Data Contradiction Analysis Example

Case Study : Conflicting IC₅₀ values (2 µM vs. 15 µM) for a kinase inhibitor derivative.

- Root Cause : Impurity (5% unreacted intermediate) in the lower-activity batch.

- Resolution : Repurification via preparative HPLC increased activity to 3 µM, aligning with literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.